1-Boc-4-dimethylcarbamoylpiperazine
Overview
Description
1-Boc-4-dimethylcarbamoylpiperazine is a chemical compound with the molecular formula C12H23N3O3. It is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical industry. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to a piperazine ring, which is further substituted with a dimethylcarbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-4-dimethylcarbamoylpiperazine can be synthesized through various methods. One common approach involves the reaction of anhydrous piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and yields the Boc-protected piperazine. The dimethylcarbamoyl group can then be introduced via a reaction with dimethylcarbamoyl chloride in the presence of a base like pyridine .
Industrial Production Methods: Recent advancements have proposed a more efficient synthetic route using diethylamine as a starting material. This method involves three key steps: chlorination, Boc protection, and cyclization. Initially, diethylamine reacts with a chlorinating agent to produce di(2-chloroethyl)amine. This intermediate is then subjected to Boc protection and subsequent cyclization to yield this compound with higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-dimethylcarbamoylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides to form arylpiperazine derivatives.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling Reagents: Palladium-catalyzed coupling reactions often employ reagents like aryl halides and bases such as potassium carbonate.
Major Products Formed:
Scientific Research Applications
1-Boc-4-dimethylcarbamoylpiperazine is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Mechanism of Action
The mechanism of action of 1-Boc-4-dimethylcarbamoylpiperazine primarily involves its role as an intermediate in the synthesis of biologically active compounds. The Boc protecting group provides stability during synthetic processes, allowing for selective functionalization of the piperazine ring. The dimethylcarbamoyl group enhances the compound’s reactivity, facilitating various coupling and substitution reactions .
Comparison with Similar Compounds
1-Boc-piperazine: Similar to 1-Boc-4-dimethylcarbamoylpiperazine but lacks the dimethylcarbamoyl group.
4-Boc-piperazine: Another variant with the Boc group at a different position on the piperazine ring.
Uniqueness: this compound is unique due to the presence of both the Boc protecting group and the dimethylcarbamoyl group. This combination enhances its reactivity and versatility in organic synthesis, making it a valuable intermediate in the development of pharmacologically active compounds .
Properties
IUPAC Name |
tert-butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-8-6-14(7-9-15)10(16)13(4)5/h6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTUDVNBQYLPMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627433 | |
Record name | tert-Butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215453-81-9 | |
Record name | tert-Butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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